(S)-2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is This compound . This designation adheres to the substitutive nomenclature rules, prioritizing the methanesulfonate ester as the principal functional group. The parent structure is derived from ethane, with substituents enumerated to assign locants systematically:

- A chloro group at position 2 of the ethyl chain.

- A 2,4-dichlorophenyl group at position 1 of the ethyl chain.

- A methanesulfonate group (-OSO₂CH₃) esterified to the hydroxyl group of the ethanol derivative.

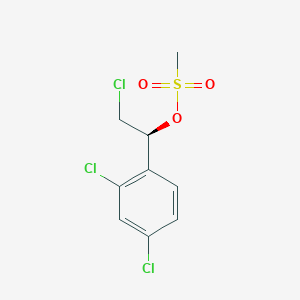

The structural formula (Figure 1) highlights the chiral center at the ethyl carbon bearing the methanesulfonate and chloro groups. The S-configuration of this stereogenic center is explicitly denoted in the compound’s name.

SMILES Notation :

The Simplified Molecular-Input Line-Entry System (SMILES) representation further elucidates the stereochemistry:C[S](=O)(=O)O[C@H](CCl)C1=C(Cl)C=C(Cl)C=C1

The @ symbol indicates the absolute configuration (S) of the chiral center.

CAS Registry Number and Molecular Formula Validation

The CAS Registry Number uniquely identifying this compound is 229334-55-8 . This identifier is consistent across major chemical databases, ensuring unambiguous referencing.

Molecular Formula :

Empirical analysis confirms the molecular formula C₉H₉Cl₃O₃S , corresponding to:

- 9 carbon atoms.

- 9 hydrogen atoms.

- 3 chlorine atoms.

- 3 oxygen atoms.

- 1 sulfur atom.

Molecular Weight :

The calculated molecular weight is 303.59 g/mol , derived from the atomic masses of constituent elements.

| Property | Value |

|---|---|

| CAS Registry Number | 229334-55-8 |

| Molecular Formula | C₉H₉Cl₃O₃S |

| Molecular Weight | 303.59 g/mol |

| IUPAC Name | This compound |

| SMILES | CS(=O)OC@HC1=C(Cl)C=C(Cl)C=C1 |

Synonymous Designations in Chemical Databases

This compound is cataloged under varied synonymous names across chemical registries, reflecting contextual naming conventions:

- BLD Pharm : this compound.

- Matrix Fine Chemicals : 2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate (omitting stereochemical descriptor).

- IUPAC Synonyms : [2-chloro-1-(2,4-dichlorophenyl)ethyl] methanesulfonate.

These synonyms often arise from differences in database entry protocols, particularly regarding stereochemical specificity. However, the CAS number 229334-55-8 remains the definitive identifier.

Stereochemical Designation of the Chiral Center

The chiral center at position 1 of the ethyl chain (bonded to the methanesulfonate group) exhibits S-configuration , as determined by the Cahn-Ingold-Prelog (CIP) priority rules. The substituents are prioritized as follows:

- Methanesulfonate group (-OSO₂CH₃): Highest priority due to sulfur’s atomic number.

- 2,4-Dichlorophenyl group : Aromatic ring with two chlorine atoms.

- Chloro group (-Cl): Higher priority than hydrogen.

- Hydrogen atom : Lowest priority.

When oriented with the lowest-priority hydrogen facing away, the remaining substituents (methanesulfonate → dichlorophenyl → chloro) form a counterclockwise sequence , corresponding to the S-enantiomer .

Stereochemical Representation :

OSO₂CH₃

|

Cl⁻ - C*(S) - C₆H₃Cl₂

|

H

This configuration is critical for the compound’s reactivity and role in enantioselective synthesis, particularly in antifungal drug intermediates.

Properties

Molecular Formula |

C9H9Cl3O3S |

|---|---|

Molecular Weight |

303.6 g/mol |

IUPAC Name |

[(1S)-2-chloro-1-(2,4-dichlorophenyl)ethyl] methanesulfonate |

InChI |

InChI=1S/C9H9Cl3O3S/c1-16(13,14)15-9(5-10)7-3-2-6(11)4-8(7)12/h2-4,9H,5H2,1H3/t9-/m1/s1 |

InChI Key |

RLMONYZNSJOXOH-SECBINFHSA-N |

Isomeric SMILES |

CS(=O)(=O)O[C@H](CCl)C1=C(C=C(C=C1)Cl)Cl |

Canonical SMILES |

CS(=O)(=O)OC(CCl)C1=C(C=C(C=C1)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Route

The general synthetic approach involves the following steps:

Starting Material : (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol is used as the precursor alcohol.

Sulfonylation Reaction : The alcohol is reacted with methanesulfonyl chloride in the presence of a base, typically triethylamine, to form the methanesulfonate ester.

Solvent System : Dichloromethane is commonly used as the reaction solvent, often in combination with n-hexane in subsequent crystallization steps.

Reaction Conditions : The reaction is conducted at low temperatures (0 to 5 °C) to control the rate and selectivity of the sulfonation.

Workup and Purification : After reaction completion, the mixture is quenched with water, and the organic phase is washed sequentially with aqueous hydrochloric acid, saturated sodium bicarbonate, and water to remove impurities. The product is then concentrated and crystallized by adding n-hexane and cooling to 10–20 °C, yielding purified crystalline (S)-2-chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate.

Detailed Reaction Procedure

| Step | Description | Conditions/Notes |

|---|---|---|

| i) | Dissolve (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol in dichloromethane | Concentration adjusted to maintain mass ratio with solvents |

| ii) | Add triethylamine to the solution | Acts as base to scavenge HCl formed |

| iii) | Add methanesulfonyl chloride dropwise over 0.5–1 hour | Temperature maintained at 0–5 °C |

| iv) | Stir for additional 10–20 minutes post addition | Ensures reaction completion |

| v) | Quench with water and separate organic phase | Removes aqueous soluble impurities |

| vi) | Wash organic phase with HCl, saturated NaHCO3, and water | Purification steps |

| vii) | Concentrate organic phase by distillation | Prepares for crystallization |

| viii) | Add n-hexane slowly, maintaining mass ratio 1:(0.7–2.0) with product | Facilitates crystallization |

| ix) | Cool to 10–20 °C and filter crystals | Isolates pure product |

The molar ratio of (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol to methanesulfonyl chloride is typically maintained between 1:1.0 and 1:1.1 to ensure complete conversion without excess reagent.

Reaction Stoichiometry and Solvent Ratios

| Component | Molar Ratio / Mass Ratio | Purpose |

|---|---|---|

| (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | 1 | Starting material |

| Methanesulfonyl chloride | 1.0–1.1 equiv | Sulfonylating agent |

| Triethylamine | Slight excess (approx. 1.1 equiv) | Acid scavenger |

| Dichloromethane | Solvent, mass ratio ~ 0.05–0.2 relative to product | Reaction medium |

| n-Hexane | Added post-reaction, mass ratio 0.7–2.0 relative to product | Crystallization solvent |

Yield and Purity

The reported yields for this preparation method are typically high, around 90–93%, with product purity exceeding 99% after crystallization and purification.

Alternative or Supporting Methods

While the primary method involves chemical sulfonylation, enzymatic synthesis of the precursor alcohol (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol has been reported using engineered alcohol dehydrogenases, providing an efficient route to the chiral starting material. This biocatalytic approach enhances enantiomeric purity and sustainability but is upstream of the sulfonation step.

- Summary Table of Preparation Parameters

| Parameter | Value/Range | Comments |

|---|---|---|

| Starting alcohol | (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol | Chiral precursor |

| Sulfonylating agent | Methanesulfonyl chloride | 1.0–1.1 equiv |

| Base | Triethylamine | Slight excess |

| Solvent | Dichloromethane | Reaction medium |

| Temperature | 0–5 °C during addition; 10–20 °C for crystallization | Controls reaction rate and crystallization |

| Addition time | 0.5–1 hour for MsCl | Dropwise addition |

| Stirring time post-addition | 10–20 minutes | Ensures completion |

| Washing sequence | HCl (aqueous), saturated NaHCO3, water | Purification |

| Crystallization solvent | n-Hexane | Added slowly post concentration |

| Yield | ~90–93% | High efficiency |

| Purity | >99% | After crystallization |

- Research Findings and Notes

The sulfonylation reaction is highly selective for the primary alcohol group, producing the methanesulfonate ester without significant side reactions under controlled low-temperature conditions.

The use of triethylamine is critical to neutralize the hydrogen chloride generated, preventing side reactions and facilitating smooth conversion.

The solvent system and crystallization protocol are optimized to maximize product purity and facilitate isolation of crystalline material, which is important for downstream pharmaceutical applications.

The compound serves as a key intermediate in the synthesis of antifungal agents such as luliconazole, where its stereochemistry and purity directly influence the efficacy of the final pharmaceutical product.

Enzymatic synthesis of the chiral alcohol precursor using mutant alcohol dehydrogenases from Lactobacillus kefir can enhance the overall synthetic route's sustainability and stereoselectivity.

Chemical Reactions Analysis

Types of Reactions

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate undergoes various chemical reactions, including:

Nucleophilic substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alcohols.

Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives.

Common Reagents and Conditions

Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Reagents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate are used under mild to moderate conditions.

Major Products Formed

Nucleophilic substitution: Substituted derivatives with various functional groups.

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohols and amines.

Scientific Research Applications

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate is a chemical compound primarily used as an intermediate in the synthesis of pharmaceutical products, particularly antifungal agents. It possesses a unique structure featuring a chloro group, a dichlorophenyl moiety, and a methanesulfonate functional group. The molecular formula is C9H9Cl3O3S, and it has a molecular weight of approximately 303.6 g/mol.

Pharmaceutical Applications

This compound is a key building block in the synthesis of antifungal medications such as luliconazole.

- Luliconazole Synthesis this compound serves as an intermediate in the production of luliconazole, an antifungal agent effective against dermatophytes and other fungal pathogens. Luliconazole's mechanism of action involves inhibiting the ergosterol biosynthesis pathway in fungi, which is crucial for fungal cell membrane integrity.

- Other potential uses The compound's structure allows for selective reactions that are pivotal in producing pharmaceuticals tailored for treating fungal infections. Common reagents for these reactions include bases like sodium hydroxide and various amines, depending on the desired product.

Comparison with Related Compounds

| Compound | Structural Features | Unique Properties |

|---|---|---|

| 2-Chloro-1-(2,4-dichlorophenyl)ethanol | Hydroxyl group instead of methanesulfonate | Precursor to this compound |

| 2-Bromo-1-(2,4-dichlorophenyl)ethanone | Bromine instead of chlorine | Used in various organic syntheses but lacks antifungal application |

| Luliconazole | Contains this compound as an intermediate | Active antifungal agent with established clinical use |

Mechanism of Action

The mechanism of action of (S)-2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate involves its interaction with specific molecular targets, leading to various biological effects. The compound can act as an alkylating agent, modifying nucleophilic sites on proteins and nucleic acids. This modification can result in the inhibition of enzyme activity or alteration of protein function, which is useful in studying biochemical pathways and developing therapeutic agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

| Compound Name | CAS Number | Molecular Formula | Functional Groups | Key Applications |

|---|---|---|---|---|

| (S)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | 162427-79-4 | C₈H₆Cl₃O | Chloroethyl, dichlorophenyl, alcohol | Precursor to methanesulfonate ester |

| (R)-2-Chloro-1-(2,4-dichlorophenyl)ethanol | Not provided | C₈H₆Cl₃O | Chloroethyl, dichlorophenyl, alcohol | Less pharmacologically active isomer |

| Chlorfenvinphos (organophosphate) | 470-90-6 | C₁₂H₁₄Cl₃O₄P | Dichlorophenyl, phosphate ester | Pesticide (insecticide/acaricide) |

| Sodium 2-methylprop-2-ene-1-sulphonate | 1561-92-8 | C₄H₇NaO₃S | Sulfonate, alkene | Industrial monomer |

Physicochemical Properties

- Solubility : The methanesulfonate derivative exhibits lower water solubility than its alcohol precursor but higher solubility in organic solvents. CDs or Tween 80 are often added to improve solubility during biocatalysis .

- Stability : Methanesulfonate esters are more stable under storage than phosphate esters (e.g., chlorfenvinphos), which degrade hydrolytically .

Key Research Findings

Enantioselective Synthesis : Biocatalytic routes using Acinetobacter sp. achieve superior ee (>99%) compared to chemical methods (racemic mixtures) .

Cyclodextrin Enhancement : Addition of methyl-β-cyclodextrin (MCD) increases CPE solubility by 40%, boosting yield in C. saturnus-mediated reductions .

Toxicity Contrast : While chlorfenvinphos has acute neurotoxicity, the methanesulfonate intermediate poses minimal occupational hazards when handled under GMP guidelines .

Biological Activity

(S)-2-Chloro-1-(2,4-dichlorophenyl)ethyl methanesulfonate is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant studies that highlight its applications and mechanisms of action.

This compound has the following chemical characteristics:

- Molecular Formula : C₉H₉Cl₃O₃S

- Molecular Weight : 303.6 g/mol

- XLogP3 : 3

- Topological Polar Surface Area : 51.8 Ų

- Heavy Atom Count : 16

These properties indicate a relatively complex structure, which may influence its interaction with biological systems.

The biological activity of this compound is primarily linked to its role as an inhibitor of cholinesterases, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are crucial for the hydrolysis of the neurotransmitter acetylcholine, and their inhibition can lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic signaling.

Inhibition Studies

Recent studies have demonstrated that derivatives of sulfonamide-based carbamates exhibit selective inhibition of AChE and BChE. For instance, a study reported that certain derivatives had IC₅₀ values significantly lower than those of standard inhibitors like rivastigmine, suggesting a potent inhibitory effect on cholinesterases .

| Compound | IC₅₀ (µM) | Selectivity Index (SI) |

|---|---|---|

| Compound 5c | 8.52 | 10 |

| Compound 5j | 6.57 | 34 |

| Rivastigmine | 112.21 | - |

This table illustrates the effectiveness of various compounds compared to rivastigmine, highlighting the potential of this compound and its derivatives in therapeutic applications.

Neuroprotective Effects

Research has indicated that compounds similar to this compound may possess neuroprotective properties. A study involving animal models showed that cholinesterase inhibitors could mitigate cognitive decline associated with neurodegenerative diseases such as Alzheimer's . The mechanism was attributed to enhanced cholinergic neurotransmission and reduced oxidative stress.

Toxicological Assessments

While exploring the biological activity, it is essential to consider the toxicological profile. Studies have reported that high doses of chlorinated compounds can lead to adverse effects, including neurotoxicity and potential carcinogenicity . Therefore, understanding the dose-response relationship is critical for evaluating safety in therapeutic contexts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.